Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a diazenyl group attached to a dichlorophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate typically involves the esterification of 2-chloropropanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of 2-chloropropanoic acid.
Reduction: Formation of ethyl 2-amino-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate involves its interaction with specific molecular targets. The diazenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atom can also undergo substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloropropanoate: Similar ester structure but lacks the diazenyl and dichlorophenyl groups.
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring and perfumes
Uniqueness
Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate is unique due to its combination of a diazenyl group and a dichlorophenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
53682-77-2 |
---|---|
Molecular Formula |
C11H11Cl3N2O2 |
Molecular Weight |
309.6 g/mol |
IUPAC Name |
ethyl 2-chloro-2-[(2,5-dichlorophenyl)diazenyl]propanoate |
InChI |
InChI=1S/C11H11Cl3N2O2/c1-3-18-10(17)11(2,14)16-15-9-6-7(12)4-5-8(9)13/h4-6H,3H2,1-2H3 |
InChI Key |
VVNQKNFLMBWNAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(N=NC1=C(C=CC(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.